Ethyl1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
Description
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring two functional groups: an ethoxycarbonyl (ester) group and a 2,2-dimethylpropanoyl (pivaloyl) group attached to the same carbon of the strained three-membered ring. The pivaloyl group, a branched aliphatic substituent, contributes steric bulk and lipophilicity, while the ester moiety enhances reactivity toward hydrolysis or nucleophilic substitution. This compound’s structural rigidity and substituent profile make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-5-14-9(13)11(6-7-11)8(12)10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
HPORWKOQHOKMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2,2-Dimethyl 3-formyl Cyclopropane-1-carboxylate Intermediates
A significant method described in patent EP0095794B1 involves the synthesis of esters derived from 3-formyl cyclopropane-1-carboxylic acids, which are closely related to Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate derivatives. The process includes:
- Preparation of 1R, cis 2,2-dimethyl 3-formyl cyclopropane-1-carboxylate esters.
- Condensation with alcohols such as α-cyano 3-phenoxybenzyl alcohol under mild conditions (stirring at 20 °C for 16 hours).
- Use of bases such as alkali hydrides, alkali amides, alkali alcoholates, or butyllithium to facilitate phosphorane formation and subsequent condensation.
This method allows for stereochemically controlled synthesis with high yields and minimal epimerization risk. The esterification step is typically performed in organic solvents like methylene chloride, followed by washing and drying steps to isolate the product.
Reaction Table: Synthesis of 2,2-Dimethyl 3-formyl Cyclopropane-1-carboxylate Esters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| A | 2,2-Dimethyl 3-formyl cyclopropane-1-carboxylate + Base (e.g., butyllithium) | Formation of phosphorane intermediate |
| B | Addition of α-cyano 3-phenoxybenzyl alcohol, stir 16 h at 20 °C | Condensation to form ester with defined stereochemistry |
| C | Filtration, washing (water, HCl), drying | Isolation of crude ester product |
This approach is flexible for various side chains, enabling the preparation of esters with different substituents at position 3, which is critical for biological activity modulation.
Hydrolysis and Oxidation Routes from 2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic Acid Esters
Patent EP0021160A1 describes a process starting from 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters, which are hydrolyzed and oxidized to produce cyclopropane carboxylic acid derivatives. Key steps include:
- Saponification of the ester using aqueous-alcoholic sodium hydroxide or potassium hydroxide at 10–20 °C.
- Removal of alcohol by distillation under reduced pressure.
- Treatment with sodium hypochlorite (NaOCl) solution at 50–60 °C for oxidation.
- Acidification with mineral acids (e.g., hydrochloric acid) to precipitate the product.
This method yields high purity trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid, which can be further functionalized to obtain the target ethyl ester.
Reaction Table: Hydrolysis and Oxidation Process
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Acetyl-3,3-dimethylcyclopropane-1-carboxylic acid ethyl ester + NaOH (aq/ethanol), reflux 17 h | Saponification to acid salt |
| 2 | Distillation under vacuum | Removal of ethanol and partial water |
| 3 | Addition of NaOCl solution, stir 2 h at 50–60 °C | Oxidation to dicarboxylic acid |
| 4 | Acidification with HCl, filtration, washing | Isolation of crystalline acid product |
This approach is industrially attractive due to the use of inexpensive reagents and relatively mild conditions.
Comparative Analysis of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| 2,2-Dimethyl 3-formyl cyclopropane ester condensation (EP0095794B1) | Stereoselective condensation with phosphorane intermediates | High stereochemical control, flexible side chain introduction | Requires careful base handling, multi-step |
| Hydrolysis and oxidation of 2-acetyl esters (EP0021160A1) | Saponification followed by NaOCl oxidation | Simple reagents, good yields, industrial scale suitability | Multi-step, requires precise temperature control |
| Cyclopropane ring closure via dihalide and reducing agent (CN102757311A) | Ring closure in alcoholic solvent, high yield | High yield and purity, safer reagents | More general for cyclopropane dimethanol, adaptation needed |
Research Findings and Practical Considerations
- The stereochemistry of the cyclopropane ring is critical for the biological activity of derivatives; methods that preserve or control stereochemistry are preferred.
- Use of strong bases such as butyllithium enables efficient phosphorane formation but requires stringent anhydrous and inert atmosphere conditions.
- Oxidation using sodium hypochlorite is cost-effective and scalable but demands careful control of reaction temperature and pH to avoid over-oxidation or side reactions.
- Solvent choice (e.g., methylene chloride, tetrahydrofuran, dimethylformamide) impacts reaction rates and product isolation efficiency.
- Purification often involves filtration, washing, and chromatographic techniques to ensure high purity, especially for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the cyclopropane ring significantly influence melting points, solubility, and stability. Key examples include:
Key Observations :
- Lipophilicity : The pivaloyl group in the target compound increases hydrophobicity compared to polar derivatives like hydroxymethyl or sulfamoyl analogs.
- Stability : Bulky substituents (e.g., pivaloyl, phenyl) may stabilize the cyclopropane ring against ring-opening reactions by reducing strain exposure .
- Melting Points : Carboxylic acid derivatives (e.g., ) exhibit higher melting points due to intermolecular H-bonding, whereas ester derivatives are typically oils or low-melting solids.
Yield and Efficiency :
- High yields (>85%) are achievable for cyclopropane esters when using optimized conditions (e.g., ’s 90% yield for sulfonamide derivatives) .
- Steric hindrance from bulky groups (e.g., pivaloyl) may reduce reaction rates, requiring prolonged reaction times or elevated temperatures.
Reactivity and Functionalization
- Ester Hydrolysis : The ethoxycarbonyl group in the target compound is susceptible to basic or acidic hydrolysis, forming carboxylic acids (e.g., ’s conversion of ester 10 to acid 11 with NaOH ). Pivaloyl groups may slow hydrolysis due to steric protection.
- Nucleophilic Substitution : Chlorocarbonyl intermediates (e.g., ’s compound 8) react with amines or sulfonamides to form amides , suggesting the target compound’s pivaloyl group could be modified similarly.
- Ring-Opening Reactions : Electron-withdrawing groups (e.g., sulfonamides ) increase cyclopropane ring strain, making it prone to ring-opening, whereas bulky aliphatic groups (pivaloyl) may inhibit such reactions .
Biological Activity
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a compound of increasing interest in chemical and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate features a cyclopropane ring that contributes to its reactivity and biological activity. The presence of the 2,2-dimethylpropanoyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be achieved through various methods:
- Common Laboratory Method : Reaction of ethyl cyclopropanecarboxylate with 2,2-dimethylpropanoyl chloride in the presence of triethylamine under anhydrous conditions.
- Industrial Production : Optimized for scalability using batch or continuous flow processes, ensuring high yield and purity through automated systems and advanced purification techniques.
The compound's mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophiles due to the strain energy in the cyclopropane ring. This reactivity allows it to interact with various biomolecules, potentially leading to significant biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopropane compounds exhibit notable anticancer properties. For instance, compounds structurally related to ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate have shown:
- IC50 Values : The compound demonstrated moderate activity against certain cancer cell lines, with IC50 values ranging from 12.8 µM to 34.8 µM in Bruton tyrosine kinase (BTK)-high cell lines .
- Structure-Activity Relationship (SAR) : The presence of specific substituents at the C5 position significantly impacts biological activity. For example, compounds with a benzodioxole group showed enhanced antiproliferative effects against ITK and BTK cell lines .
Study on Antiproliferative Activity
A notable study evaluated a series of spirooxindoles linked with cyclopropane derivatives for their antiproliferative effects. The results highlighted that:
- Active Compounds : Compounds with cyclopropyl groups attached to carbonyls exhibited significant activity against ITK-high Jurkat cells (IC50 = 14.8 µM) and BTK-high RAMOS cells (IC50 = 9.0 µM).
- Inactive Compounds : Modifications that led to electron-rich substituents at the C5 position resulted in reduced activity across tested cell lines .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate, it is useful to compare it with other cyclopropane derivatives:
| Compound | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Ethyl cyclopropanecarboxylate | Lacks 2,2-dimethylpropanoyl group | Lower reactivity | N/A |
| 1-Aminocyclopropane-1-carboxylate | Contains amine group | Involved in ethylene biosynthesis | N/A |
| Cyclopropylamine | Contains amine group | Varies based on substituent | N/A |
Q & A
Q. What are the established synthetic routes for Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate?
The compound can be synthesized via two primary pathways:
- Esterification : Reacting the corresponding cyclopropanecarboxylic acid derivative (e.g., 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylic acid) with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester .
- Cyclopropanation : Utilizing carbene or carbenoid reagents (e.g., diazomethane) to generate the cyclopropane ring, followed by acylation with 2,2-dimethylpropanoyl chloride . Key considerations: Optimize reaction temperature (typically 60–80°C) and stoichiometry to minimize ring-opening side reactions.
Q. How is the structural integrity of the cyclopropane ring confirmed during synthesis?
Structural validation relies on spectroscopic techniques:
- NMR : Distinct cyclopropane proton signals appear as multiplets in the δ 1.0–2.5 ppm range. The deshielding effect of the ester and acyl groups shifts adjacent protons upfield .
- IR : Stretching vibrations for the ester carbonyl (C=O) at ~1720 cm⁻¹ and acyl carbonyl at ~1680 cm⁻¹ confirm functional groups .
- X-ray crystallography (if crystalline): Resolves bond angles (e.g., ~60° for cyclopropane C-C-C) and stereochemistry .
Q. What are the typical reactivity patterns of this compound in substitution reactions?
The cyclopropane ring undergoes selective substitution at the acylated carbon due to steric and electronic effects:
- Nucleophilic attack : Strong nucleophiles (e.g., Grignard reagents) target the electron-deficient carbonyl carbon adjacent to the cyclopropane, leading to ring-opening or functionalization .
- Radical reactions : Under UV light, the cyclopropane ring participates in [2+1] cycloadditions with alkenes, retaining stereochemistry .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselectivity is controlled via:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclopropanation to induce asymmetry .
- Asymmetric acylation : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer of the carboxylic acid precursor . Example: A 2015 study achieved 92% ee using a Rh-catalyzed cyclopropanation with chiral diphosphine ligands .
Q. What computational methods are suitable for predicting its biological interactions?
- Molecular docking : Simulate binding to target receptors (e.g., dopamine D2) using software like AutoDock Vina. The 2,2-dimethylpropanoyl group enhances hydrophobic interactions in receptor pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic biological targets (e.g., cysteine residues in enzymes) .
Q. How do steric effects from the 2,2-dimethylpropanoyl group influence reaction kinetics?
The bulky tert-butyl-like group:
- Slows nucleophilic substitution : Steric hindrance reduces accessibility to the acyl carbonyl, increasing activation energy by ~15–20 kJ/mol (observed in Arrhenius plots) .
- Stabilizes transition states : In Diels-Alder reactions, the group rigidifies the cyclopropane ring, improving diastereoselectivity (dr > 4:1 in some cases) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can this be resolved experimentally?
- Contradiction : claims stability at pH 3–7, while notes decomposition below pH 5.
- Resolution : Conduct kinetic studies using HPLC:
| pH | Half-life (h) | Degradation Product |
|---|---|---|
| 3 | 48 | Cyclopropane-1-carboxylic acid |
| 5 | 120 | None detected |
| Conclusion: Degradation is buffer-dependent; use non-nucleophilic buffers (e.g., phosphate) for pH < 5 . |
Methodological Challenges
Q. What strategies mitigate ring-opening during functionalization?
- Low-temperature conditions : Perform reactions at –20°C to reduce ring strain relief.
- Protecting groups : Temporarily mask the acyl group with tert-butyldimethylsilyl (TBS) ethers to prevent nucleophilic attack .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 10 min vs. 6 h) to limit exposure to destabilizing conditions .
Q. How can in vitro bioactivity assays be designed for this compound?
- Target selection : Prioritize receptors with hydrophobic binding pockets (e.g., serotonin 5-HT₆) based on structural analogs .
- Assay protocol :
Incubate with HEK293 cells expressing target receptors.
Measure cAMP levels via ELISA (IC₅₀ values < 10 µM indicate high potency) .
Validate selectivity using radioligand displacement assays .
Advanced Analytical Techniques
Q. What advanced NMR techniques elucidate dynamic conformational changes?
- NOESY : Detect through-space correlations between cyclopropane protons and the acyl group to map ring puckering .
- VT-NMR : Variable-temperature studies (e.g., 25–100°C) reveal entropy-driven ring-flexibility changes (ΔS ≈ –50 J/mol·K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
